An In-depth Technical Guide to the Chemical Properties of 2-(1H-pyrazol-1-yl)propanoic Acid and Its Derivatives
An In-depth Technical Guide to the Chemical Properties of 2-(1H-pyrazol-1-yl)propanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(1H-pyrazol-1-yl)propanoic acid and its closely related derivatives. Due to the limited availability of experimental data for the parent compound, this guide leverages data from its substituted analogues to provide a thorough understanding of this class of molecules.
Core Chemical Properties
The fundamental chemical and physical properties of 2-(1H-pyrazol-1-yl)propanoic acid and its derivatives are crucial for their application in research and drug development. While specific experimental data for the parent compound is scarce, the properties of its substituted analogues provide valuable insights.
Structural Information
The core structure consists of a propanoic acid moiety attached to a pyrazole ring via a nitrogen atom.
Parent Compound: 2-(1H-pyrazol-1-yl)propanoic acid
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Molecular Formula: C₆H₈N₂O₂
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Molecular Weight: 140.14 g/mol
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IUPAC Name: 2-(1H-pyrazol-1-yl)propanoic acid
Physicochemical Data of Derivatives
The following table summarizes the available quantitative data for various derivatives of 2-(1H-pyrazol-1-yl)propanoic acid. These compounds share the same core structure, with substitutions on the pyrazole ring or the propanoic acid chain.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |
| 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | 51363-82-7 | C₆H₇ClN₂O₂ | 174.58 | Not Available | Not Available | 20.3 µg/mL at pH 7.4[1] | Not Available |
| 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid | 197094-12-5 | C₇H₁₀N₂O₂ | 154.17 | Solid (specific point not available) | Not Available | Not Available | Not Available |
| 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid | 887408-87-9 | C₆H₇N₃O₄ | 185.14 | Not Available | Not Available | Not Available | Not Available |
| (S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride | 2734-48-7 | C₆H₁₀ClN₃O₂ | 191.62 | Not Available | Not Available | Not Available | Not Available |
| 2-(4-(o-Tolyl)-1H-pyrazol-1-yl)propanoic acid | 1399661-84-7 | C₁₃H₁₄N₂O₂ | 230.26 | Not Available | Not Available | Not Available | Not Available |
Synthesis and Experimental Protocols
The synthesis of 2-(1H-pyrazol-1-yl)propanoic acid and its derivatives can be achieved through several established synthetic routes for N-alkylation of pyrazoles. A common and effective method is the Michael addition of pyrazole to an α,β-unsaturated carbonyl compound.
Proposed Synthetic Pathway
A plausible and general method for the synthesis of 2-(1H-pyrazol-1-yl)propanoic acid involves the reaction of pyrazole with a 2-halopropanoic acid or its ester, or via a Michael addition to an acrylate. The latter is often preferred for its milder conditions and good yields.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of 2-(1H-pyrazol-1-yl)propanoic acid based on common organic synthesis methodologies.
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate
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To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dry DMF or acetonitrile), add a base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
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Cool the reaction mixture back to 0 °C and add ethyl 2-bromopropanoate (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1H-pyrazol-1-yl)propanoate.
Step 2: Hydrolysis to 2-(1H-pyrazol-1-yl)propanoic acid
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Dissolve the purified ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.
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Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(1H-pyrazol-1-yl)propanoic acid.
Spectral Data Interpretation
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrazole ring protons, the methine proton of the propanoic acid, and the methyl protons. The pyrazole protons would appear in the aromatic region, while the methine proton would be a quartet coupled to the methyl doublet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbons of the pyrazole ring and the three carbons of the propanoic acid moiety, including the carbonyl carbon.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching band, and characteristic C-H and C=N stretching and bending vibrations from the pyrazole ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Biological Activity and Potential Applications
Pyrazole derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a carboxylic acid function can modulate the pharmacokinetic and pharmacodynamic properties of these molecules, potentially enhancing their therapeutic potential.
The 2-(1H-pyrazol-1-yl)propanoic acid scaffold can be considered a valuable starting point for the development of novel therapeutic agents. The pyrazole moiety can act as a versatile pharmacophore, while the carboxylic acid group can be used to improve solubility and target specific biological pathways.
Potential Signaling Pathway Interactions
Given the known activities of pyrazole-containing drugs, it is plausible that derivatives of 2-(1H-pyrazol-1-yl)propanoic acid could interact with various signaling pathways involved in inflammation and cell proliferation. A hypothetical logical relationship for its potential mechanism of action in an inflammatory context is presented below.
Conclusion
2-(1H-pyrazol-1-yl)propanoic acid and its derivatives represent a promising class of compounds for further investigation in medicinal chemistry and drug discovery. While experimental data on the parent compound is limited, the information available for its analogues, combined with established synthetic methodologies, provides a solid foundation for future research. The versatile pyrazole core, coupled with the modulatory properties of the carboxylic acid group, makes this scaffold an attractive target for the development of novel therapeutics. Further studies are warranted to fully elucidate the chemical, physical, and biological properties of this intriguing family of molecules.
